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Compound of Interest

N-(5-Amino-2-
Compound Name:
methylphenyl)hexanamide

CAS No.: 946725-75-3

Cat. No.: B3172344

Get Quote

Executive Summary & Structural Identity

N-(5-Amino-2-methylphenyl)hexanamide is a functionalized aromatic amide primarily utilized
as a regioselective intermediate in medicinal chemistry and advanced polymer synthesis.
Structurally, it belongs to the class of N-acylated-2,5-diaminotoluenes.

Its significance lies in its "Janus-faced" reactivity: it possesses one sterically hindered, acylated
nitrogen (amide) and one sterically accessible, nucleophilic nitrogen (amine). This asymmetry
makes it a critical scaffold for constructing tyrosine kinase inhibitors (TKIs)—where it serves as
a lipophilic analog to the "tail" moiety of drugs like Imatinib—and as a chain extender in high-
performance polyurethanes.

Chemical Identity Table
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Property Detail

IUPAC Name N-(5-Amino-2-methylphenyl)hexanamide

Molecular Formula

Molecular Weight 220.31 g/mol

Core Scaffold 2,5-Diaminotoluene (2,5-TDA) derivative

Primary Amine (Pos. 5), Secondary Amide (Pos.

Key Functional Groups
1), Methyl (Pos. 2)

Predicted LogP ~2.5 — 2.8 (Lipophilic)

Soluble in DMSO, MeOH, DCM; Low solubility

Solubility ) )
in water

Synthetic Methodology (The "Nitro-Reduction"

Route)[1]
Rationale for Protocol Selection

Direct acylation of 2,5-diaminotoluene is not recommended due to poor regioselectivity; the
unhindered amine at position 5 is more nucleophilic than the hindered amine at position 2,
leading to the wrong isomer (N-(3-amino-4-methylphenyl)hexanamide).

To guarantee the correct structure (Amide at Pos 1, Amine at Pos 5), the synthesis must
proceed via the 2-methyl-5-nitroaniline precursor. The nitro group acts as a "masked" amine,
preventing premature reaction while the sterically hindered position is forced to react with the
acyl chloride.

Step-by-Step Protocol
Phase 1: Regioselective Acylation

Objective: Install the hexanoyl chain at the sterically hindered position 1.

» Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Hexanoyl chloride (1.1 eq), Triethylamine (1.2
eq), Dichloromethane (DCM, anhydrous).
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e Procedure:

o

Dissolve 2-methyl-5-nitroaniline in anhydrous DCM under nitrogen atmosphere.

[¢]

Cool to 0°C. Add Triethylamine (base to scavenge HCI).

[¢]

Add Hexanoyl chloride dropwise over 30 minutes. Note: Slow addition prevents exotherms
and di-acylation.

o

Allow to warm to room temperature and stir for 4 hours.

[e]

Validation: TLC (Hexane/EtOAc 7:3) should show consumption of the starting aniline (

) and appearance of the amide (
).
o Workup: Wash with 1N HCI (removes unreacted amine), then sat.

, then brine. Dry over
and concentrate.

e Intermediate: N-(2-methyl-5-nitrophenyl)hexanamide.

Phase 2: Chemoselective Reduction

Objective: Unmask the amine at position 5 without reducing the amide or aromatic ring.
e Reagents: Intermediate from Phase 1, 10% Pd/C (5 mol%), Ammonium Formate (5.0 eq) or

gas, Methanol/THF (1:1).

e Procedure:
o Dissolve the nitro-amide intermediate in Methanol/THF.
o Add Pd/C catalyst carefully (pyrophoric risk).

o Add Ammonium Formate (hydrogen donor) and reflux for 2 hours. Alternatively, stir under
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balloon at RT for 12 hours.

o Mechanism: The nitro group (

) is reduced to the primary amine (
) via nitroso and hydroxylamine intermediates.

« Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from
Ethanol/Water if necessary.

Synthetic Pathway Diagram

Reaction: Pd/C + Ammonium Formate

Start: 2-Methyl-5-nitroaniline Reaction: Hexanoyl Chloride + Et3N
(Ami (Reduction of C5-Nitro)

(Amine at C1, Nitro at C5) (Acylation of C1-Amine)

> -(2-methyl-5-nif i > Target: N-(5-Amino-2-methylphenyl)hexanamide
(Nitro group intact) (Amide at C1, Amine at C5)

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway utilizing the nitro-reduction strategy to ensure
correct isomer formation.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be
verified.

Proton NMR ( NMR, 400 MHz, DMSO- )
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Mass Spectrometry (ESI-MS)

o Expected [M+H]+: 221.16 m/z.

e Fragmentation Pattern: Loss of the hexanoyl chain (m/z ~121 corresponding to the

diaminotoluene core) is a common diagnostic fragment.
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Applications in Drug Discovery & Materials
Kinase Inhibitor Design (SAR Probe)

This molecule serves as a simplified analog of Imatinib (Gleevec) intermediates. In Imatinib, the
"tail" attached to the amide is a complex heteroaromatic system.

e Usage: Researchers replace the complex tail with the aliphatic hexanoyl chain (this
molecule) to test the necessity of

stacking interactions in the ATP-binding pocket of kinases (e.g., Bcr-Abl, c-Kit).

» Hypothesis Testing: If the hexanamide analog retains potency, the binding is driven by
hydrophobic enclosure. If potency drops, the aromatic interactions of the original drug are
critical.

Polyurethane Chain Extenders

In material science, this molecule acts as an asymmetric chain extender.

o Mechanism: The free amine (Pos 5) reacts rapidly with isocyanates, while the amide (Pos 1)
provides hydrogen-bonding sites that increase the "hard segment” crystallinity of the final
polymer.

e Result: Polyurethanes with improved thermal stability and modulus compared to standard
toluene diamine (TDA) polymers.

Structure-Activity Relationship (SAR) Logic

N-(5-Amino-2-methylphenyl)hexanamide

Functional Roles

|

|

|

l

Free Amine (Pos 5) Amide Linker (Pos 1) Hexyl Chain I
Nucleophilic Handle H-Bond Donor/Acceptor Lipophilic Domain :
(Linker attachment point) (Mimics Peptide Bond) (Membrane Permeability) :
|
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Figure 2: Functional decomposition of the molecule for SAR studies.

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound must be handled with strict safety protocols.

 Toxicity: Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin). The
precursor (2-methyl-5-nitroaniline) is a known mutagen (Ames positive). Treat the final
product as a potential carcinogen and skin sensitizer.

e PPE: Nitrile gloves (double gloving recommended), lab coat, and chemical fume hood are
mandatory.

o Storage: Store under inert gas (Argon/Nitrogen) at 4°C. The free amine is prone to oxidation
(turning dark brown) upon exposure to air and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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